molecular formula C15H18F2N2O3 B11787378 Tert-butyl ((3-(3,4-difluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate

Tert-butyl ((3-(3,4-difluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate

Cat. No.: B11787378
M. Wt: 312.31 g/mol
InChI Key: ZWLGQTOBOGAXPZ-UHFFFAOYSA-N
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Description

Tert-butyl ((3-(3,4-difluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate is a synthetic organic compound featuring a dihydroisoxazole scaffold substituted with a 3,4-difluorophenyl group and a tert-butyl carbamate moiety. This structure is characteristic of intermediates used in medicinal chemistry, particularly in the development of kinase inhibitors or proteasome-targeting agents.

Properties

Molecular Formula

C15H18F2N2O3

Molecular Weight

312.31 g/mol

IUPAC Name

tert-butyl N-[[3-(3,4-difluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate

InChI

InChI=1S/C15H18F2N2O3/c1-15(2,3)21-14(20)18-8-10-7-13(19-22-10)9-4-5-11(16)12(17)6-9/h4-6,10H,7-8H2,1-3H3,(H,18,20)

InChI Key

ZWLGQTOBOGAXPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(=NO1)C2=CC(=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl ((3-(3,4-difluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate typically involves multiple steps. One common method starts with the reaction of 3,4-difluoroaniline with di-tert-butyl dicarbonate in dry tetrahydrofuran (THF) to form tert-butyl N-(3,4-difluorophenyl)carbamate. This intermediate is then reacted with other reagents to form the final compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((3-(3,4-difluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups at the benzylic position.

Scientific Research Applications

Tert-butyl ((3-(3,4-difluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Tert-butyl ((3-(3,4-difluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader family of tert-butyl carbamate-functionalized dihydroisoxazoles with varying aromatic substituents. Below is a detailed comparison of its physicochemical properties and commercial availability relative to structurally similar compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Availability
Target Compound 3,4-difluorophenyl C₁₅H₁₇F₂N₂O₃ 326.31 (calculated) Not available Unknown
tert-Butyl ((3-(3-fluorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)carbamate 3-fluorophenyl C₁₅H₁₈FN₂O₃ 309.32 (calculated) 1488407-62-0 Supplier-dependent
tert-Butyl ((3-(4-fluorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)carbamate 4-fluorophenyl C₁₅H₁₈FN₂O₃ 309.32 109770-82-3 Check suppliers
tert-Butyl ((3-(4-bromo-3-fluorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)carbamate 4-bromo-3-fluorophenyl C₁₅H₁₈BrFN₂O₃ 373.22 1488407-60-8 Discontinued
tert-Butyl ((3-(4-bromophenyl)-4,5-dihydroisoxazol-5-yl)methyl)carbamate 4-bromophenyl C₁₅H₁₉BrN₂O₃ 355.23 1823499-38-2 Discontinued

Key Findings:

Substituent Effects: Fluorine vs. Bromine: Bromine increases molecular weight significantly (e.g., 373.22 g/mol for 4-bromo-3-fluoro vs. 309.32 g/mol for 4-fluoro) and enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) . Fluorine, particularly in difluoro configurations, improves metabolic stability and lipophilicity, critical for pharmacokinetics .

Mono-fluorinated analogs remain available through specialized suppliers, indicating sustained research interest .

Applications :

  • Brominated compounds are likely used as intermediates for further functionalization, leveraging bromine’s utility in palladium-catalyzed reactions .
  • Difluoro-substituted derivatives like the target compound may offer superior bioactivity profiles due to enhanced electronic effects and steric shielding .

Notes:

  • Regulatory Considerations : Fluorinated compounds generally comply with modern medicinal chemistry guidelines favoring halogenated motifs for improved drug-likeness .

Biological Activity

Tert-butyl ((3-(3,4-difluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate (CAS Number: 1488407-59-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C15H18F2N2O2
  • Molecular Weight : 312.31 g/mol
  • LogP : 2.9825
  • TPSA : 59.92 Ų

These properties suggest moderate lipophilicity, which is often favorable for cellular permeability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies indicate that it may function as an inhibitor of certain enzymes involved in neurodegenerative diseases.

  • Enzyme Inhibition : There is evidence suggesting that derivatives of isoxazole compounds can act as inhibitors of β-secretase and acetylcholinesterase, enzymes implicated in Alzheimer's disease pathology. For instance, similar compounds have demonstrated the ability to inhibit amyloid beta aggregation and promote neuronal cell viability in vitro .
  • Neuroprotective Effects : In vitro studies have shown that certain isoxazole derivatives exhibit neuroprotective properties by reducing oxidative stress and inflammatory markers in neuronal cell cultures exposed to amyloid beta peptides . This suggests a potential application in treating neurodegenerative diseases.

Biological Activity Data

Activity Effect Reference
Inhibition of β-secretaseIC50 = 15.4 nM
Acetylcholinesterase inhibitionKi = 0.17 μM
Amyloid beta aggregation inhibition85% inhibition at 100 μM
Cell viability (astrocytes)Increased by ~20% with treatment

Case Studies

  • Neuroprotection Against Aβ Toxicity : A study assessed the protective effects of a related compound on astrocytes exposed to Aβ1-42. The results indicated that treatment with the compound led to a significant increase in cell viability compared to controls treated only with Aβ1-42, highlighting its potential as a neuroprotective agent .
  • Pharmacokinetics and Efficacy : Research on similar compounds has shown varying degrees of bioavailability and efficacy in vivo, suggesting that modifications to the chemical structure can enhance therapeutic outc

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